molecular formula C10H13ClFN B1445696 (R)-6-Fluoro-1,2,3,4-tetrahydro-naphthalen-1-ylamine hydrochloride CAS No. 1373232-18-8

(R)-6-Fluoro-1,2,3,4-tetrahydro-naphthalen-1-ylamine hydrochloride

Cat. No. B1445696
CAS RN: 1373232-18-8
M. Wt: 201.67 g/mol
InChI Key: NERMSLPTMJQXPR-HNCPQSOCSA-N
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Description

Synthesis Analysis

Synthesis analysis involves understanding the chemical reactions used to create the compound. This includes the reactants, conditions, catalysts, and steps involved in the synthesis .


Molecular Structure Analysis

Molecular structure analysis involves understanding the arrangement of atoms in a molecule. Techniques such as X-ray crystallography, NMR spectroscopy, and electron microscopy can be used to determine the molecular structure .


Chemical Reactions Analysis

Chemical reactions analysis involves understanding how the compound reacts with other substances. This includes understanding the reagents, products, and conditions of the reactions .


Physical And Chemical Properties Analysis

Physical and chemical properties include things like melting point, boiling point, solubility, density, and pH. These properties can be determined through various laboratory techniques .

Scientific Research Applications

Synthesis and Chemical Properties

  • Synthesis Approaches : A study by Zhu Zhijian et al. presents a practical alternative synthesis method for 8-fluoronaphthalen-1-ylamine, which could be related to the synthesis of compounds like (R)-6-Fluoro-1,2,3,4-tetrahydro-naphthalen-1-ylamine hydrochloride. This method addresses scale-up challenges and provides an effective synthesis route for related compounds (Zhu Zhijian et al., 2007).

  • Fluorescence Derivatization : V. Frade et al. explored the use of 3-(Naphthalen-1-ylamino)propanoic acid as a fluorescent derivatising agent for amino acids. The derivatives exhibited strong fluorescence, indicating potential applications of related compounds in fluorescence-based assays (V. Frade et al., 2007).

  • Optical Properties in Medical Diagnosis : Huan-bao Fa et al. synthesized a fluorescent probe related to (R)-6-Fluoro-1,2,3,4-tetrahydro-naphthalen-1-ylamine hydrochloride, demonstrating high binding affinities towards β-amyloids. This indicates potential applications in molecular diagnosis, particularly for Alzheimer’s disease (Huan-bao Fa et al., 2015).

  • Molecular Imaging : F. Basuli et al. discussed the synthesis of a compound for molecular imaging and monitoring of antiapoptotic drug treatments. The paper emphasizes the importance of compounds like (R)-6-Fluoro-1,2,3,4-tetrahydro-naphthalen-1-ylamine hydrochloride in the development of molecular imaging agents (F. Basuli et al., 2012).

  • Liquid Crystal Materials for Displays : Tetsuo Kusumoto et al. designed liquid crystal materials with structures related to (R)-6-Fluoro-1,2,3,4-tetrahydro-naphthalen-1-ylamine hydrochloride. These materials exhibited properties suitable for active matrix LCDs, indicating the compound's potential applications in display technology (Tetsuo Kusumoto et al., 2004).

  • Sensory Applications : T. D. Thangadurai et al. developed a chromogenic receptor utilizing fluorenone and naphthalene moieties, indicating the potential of related structures for sensory applications in detecting specific ions or molecules (T. D. Thangadurai et al., 2013).

Mechanism of Action

The mechanism of action of a compound describes how it interacts with biological systems. This is especially relevant for drugs, which can have mechanisms of action that involve binding to specific proteins or other molecules in the body .

Safety and Hazards

Safety and hazard information for a compound can include its toxicity, flammability, and environmental impact. This information is often included in a compound’s Material Safety Data Sheet (MSDS) .

Future Directions

Future directions could involve potential applications or areas of research for the compound. This could include potential uses in medicine, industry, or other fields .

properties

IUPAC Name

(1R)-6-fluoro-1,2,3,4-tetrahydronaphthalen-1-amine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H12FN.ClH/c11-8-4-5-9-7(6-8)2-1-3-10(9)12;/h4-6,10H,1-3,12H2;1H/t10-;/m1./s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NERMSLPTMJQXPR-HNCPQSOCSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(C2=C(C1)C=C(C=C2)F)N.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1C[C@H](C2=C(C1)C=C(C=C2)F)N.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H13ClFN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

201.67 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(R)-6-Fluoro-1,2,3,4-tetrahydro-naphthalen-1-ylamine hydrochloride

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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(R)-6-Fluoro-1,2,3,4-tetrahydro-naphthalen-1-ylamine hydrochloride
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(R)-6-Fluoro-1,2,3,4-tetrahydro-naphthalen-1-ylamine hydrochloride

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